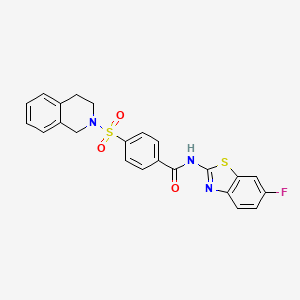

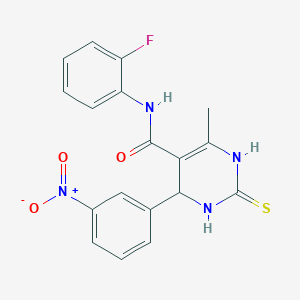

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide" is a fluorine-containing benzamide analog. It is part of a class of compounds that have been synthesized for various biological applications, including imaging of sigma2 receptors in solid tumors using positron emission tomography (PET) , as well as potential anticancer , anti-inflammatory, and psychotropic activities .

Synthesis Analysis

The synthesis of related benzamide analogs involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of fluorine-18 labeled benzamide analogs for PET imaging involves the displacement of a mesylate precursor with [18F]fluoride . Similarly, benzothiazole and quinoline fused bioactive compounds are synthesized using substituted acetoacetanilides with p-TSA as a catalyst, yielding high product percentages . The synthesis of N-substituted benzamide derivatives is characterized by NMR, IR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, a single crystal X-ray study was reported for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features . The molecular docking studies have also been used to investigate the mode of interaction and binding affinity of these compounds, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzamide analogs includes their ability to undergo sulfonylation and cyclization reactions under visible light, using sulfonyl chloride as a reagent . These reactions are significant for the development of compounds with potential antitumor activity. Additionally, the transformation of thioamide derivatives into highly fluorescent amide analogs in the presence of Hg2+ ions has been observed, indicating the chemodosimetric properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs are influenced by their molecular structure. The presence of fluorine atoms and sulfonyl groups affects the lipophilicity and potency of these compounds. For example, sulfone derivatives were found to be more lipophilic but less potent than their corresponding sulfonamides . The physicochemical characterization of these compounds includes NMR, IR spectroscopy, and elemental analysis, which help in understanding their biological activities . The ligand coordination to metal ions through nitrogen and oxygen atoms has been characterized, affecting their antibacterial activities .

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3S2/c24-18-7-10-20-21(13-18)31-23(25-20)26-22(28)16-5-8-19(9-6-16)32(29,30)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGZGEZOLDQZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)